Coproporphyrin III tetramethyl ester

Porphyrin chemistry Isomer identification Analytical standards

Coproporphyrin III tetramethyl ester (CAS 5522-63-4) is a synthetic porphyrin derivative formed by complete methylation of the four propionic acid side chains of coproporphyrin III. As a member of the coproporphyrin tetramethyl ester family, it belongs to the broader class of tetrapyrrole macrocycles and is characterized by four methyl ester groups that confer enhanced solubility in organic solvents such as chloroform.

Molecular Formula C40H46N4O8
Molecular Weight 710.8 g/mol
CAS No. 5522-63-4
Cat. No. B041183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoproporphyrin III tetramethyl ester
CAS5522-63-4
Synonyms3,8,13,17-Tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropanoic Acid 2,7,12,18-Tetramethyl Ester;  3,8,13,17-Tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropanoic Acid Tetramethyl Ester
Molecular FormulaC40H46N4O8
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC)CCC(=O)OC
InChIInChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-31-23(3)26(10-14-38(46)50-6)34(43-31)19-32-24(4)28(12-16-40(48)52-8)36(44-32)20-35-27(11-15-39(47)51-7)22(2)30(42-35)17-29(21)41-33/h17-20,42,44H,9-16H2,1-8H3
InChIKeyMVHPHWXMJJZYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coproporphyrin III Tetramethyl Ester (CAS 5522-63-4): Baseline Properties and Class Characteristics


Coproporphyrin III tetramethyl ester (CAS 5522-63-4) is a synthetic porphyrin derivative formed by complete methylation of the four propionic acid side chains of coproporphyrin III . As a member of the coproporphyrin tetramethyl ester family, it belongs to the broader class of tetrapyrrole macrocycles and is characterized by four methyl ester groups that confer enhanced solubility in organic solvents such as chloroform . The compound is a red-brown crystalline powder with a molecular formula of C40H46N4O8, a molecular weight of approximately 710.8 Da, and a reported melting point range of 168-170 °C .

Why Coproporphyrin III Tetramethyl Ester Cannot Be Substituted by Other Porphyrin Esters or Isomers


The coproporphyrin tetramethyl esters exist as four distinct isomers (I, II, III, IV), each differing in the arrangement of methyl and propionate ester side chains around the porphyrin macrocycle [1]. These constitutional differences produce measurable divergence in key physicochemical properties, including melting point, chromatographic retention behavior, and solution-state aggregation characteristics [1]. Generic substitution with the more readily available coproporphyrin I tetramethyl ester or with other porphyrin esters (e.g., protoporphyrin IX dimethyl ester, uroporphyrin octamethyl ester) is scientifically unsound without validation, as the specific isomer identity directly governs performance in analytical separations, photosensitization assays, and biosynthetic pathway tracing [1].

Quantitative Differentiation Evidence for Coproporphyrin III Tetramethyl Ester Against Comparators


Coproporphyrin III vs. I Tetramethyl Ester: Melting Point and Solubility Differences for Isomer Identification

Differential identification of coproporphyrin isomers is achieved through differences in the properties of their tetramethyl esters, particularly their melting points and solubility in organic solvents . The melting point of coproporphyrin III tetramethyl ester is reported as 168-170 °C, whereas the isomer I tetramethyl ester melts at a substantially higher temperature of 252-254 °C .

Porphyrin chemistry Isomer identification Analytical standards

Comparative Photosensitizing Activity in Photohaemolysis: Position Among 15+ Porphyrins

A comparative study of photosensitizing ability for photohaemolysis across a diverse porphyrin panel established a quantitative activity hierarchy. Coproporphyrin III tetramethyl ester occupies a defined intermediate tier, demonstrating greater activity than uroporphyrin I, meso-tetra-(N-methyl-4-pyridinium)porphyrin, meso-tetra-(p-carboxyphenyl)porphyrin, and protoporphyrin dimethyl ester, while exhibiting lower activity than protoporphyrin, deuteroporphyrin, mesoporphyrin, and haematoporphyrin dimethyl ester [1].

Photodynamic research Photosensitization Membrane biology

Singlet Oxygen Quantum Yield (SΔ) Comparison Among Porphyrin Dimethyl and Tetramethyl Esters

Triplet-induced singlet oxygen yields (SΔ) were measured for a series of porphyrin esters using pulse radiolysis with IR luminescence detection at 1270 nm. In C6D6 solvent, coproporphyrin III tetramethyl ester exhibited an SΔ value of 0.74, which is comparable to but marginally lower than deuteroporphyrin IX dimethyl ester (0.75) and haematoporphyrin IX dimethyl ester (0.76), and substantially lower than mesoporphyrin IX dimethyl ester (0.88) and chlorophyll b (0.92) [1].

Photochemistry Singlet oxygen generation Photosensitizer characterization

NMR Distinguishability of Coproporphyrin III Tetramethyl Ester from Isomers I, II, and IV via Aggregation-Induced Fine Structure

Comparison of 1H NMR spectra of coproporphyrin I, II, III, and IV tetramethyl esters reveals that the type III and IV isomers exhibit additional fine structure in concentrated chloroform solution that is absent in the spectra of the centrosymmetrical I and II isomers [1]. This spectral fine structure arises from small lateral displacements of the porphyrin rings in dimers of the less symmetrical III and IV isomers, whereas the rings lie directly above one another in I and II isomer dimers [1].

NMR spectroscopy Structural elucidation Porphyrin aggregation

Chromatographic Separation of Coproporphyrin III Tetramethyl Ester from Isomers I, II, and IV

A reversed-phase HPLC system has been described for the simultaneous isocratic separation of coproporphyrin I, II, III, and IV isomers, with detailed study of the retention behavior of isomers I and III [1]. The method is validated for both analytical and semi-preparative separation applications [1].

Analytical chemistry HPLC method development Isomer separation

Validated Application Scenarios for Coproporphyrin III Tetramethyl Ester Based on Quantitative Evidence


Certified Reference Standard for HPLC and TLC Isomer-Specific Quantification

Coproporphyrin III tetramethyl ester serves as an essential analytical reference standard for the chromatographic separation and quantification of coproporphyrin isomers I, II, III, and IV. Validated reversed-phase HPLC methods [1] and TLC protocols using acid-resistant silica gel with 2,6-dimethylpyridine/water solvent systems enable baseline resolution, supporting diagnostic applications in porphyria testing where the coproporphyrin III:I ratio is a clinically validated biomarker [2].

Photosensitizer Reference Compound with Defined Photohaemolysis Activity and Singlet Oxygen Yield

With a documented singlet oxygen quantum yield (SΔ) of 0.74 in C6D6 [1] and a quantitatively established position in photohaemolysis activity hierarchies [2], coproporphyrin III tetramethyl ester provides a well-characterized reference compound for photodynamic research. It occupies an intermediate activity tier, making it suitable as a comparator or calibration standard when evaluating novel photosensitizers or studying structure-activity relationships in membrane photodamage models [1].

Biosynthetic Pathway Tracer in Heme and Chlorophyll Biosynthesis Studies

Coproporphyrin III tetramethyl ester is a key intermediate derivative in the study of tetrapyrrole biosynthesis. It is secreted as coproporphyrinogen III by Rhodobacter sphaeroides and can be converted to the tetramethyl ester for 13C-NMR-based tracing of hydrogen sources in bacteriochlorophyll a biosynthesis [1]. Its specific isomer III identity is critical, as isomer I follows a distinct metabolic pathway and would yield different biosynthetic labeling patterns.

Reference Material for NMR-Based Isomer Fingerprinting and Purity Assessment

The distinct 1H NMR spectral fine structure of coproporphyrin III tetramethyl ester in concentrated chloroform, arising from asymmetric dimer aggregation not observed in isomers I and II, provides a definitive spectroscopic fingerprint for isomer identification [1]. This property enables NMR-based confirmation of synthetic product identity and detection of cross-isomer contamination in both research and quality control settings.

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